molecular formula C10H23Cl2N3 B1398385 1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride CAS No. 1219960-65-2

1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride

Cat. No.: B1398385
CAS No.: 1219960-65-2
M. Wt: 256.21 g/mol
InChI Key: NWJFWTWIIPNWEO-UHFFFAOYSA-N
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Description

1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride is a chemical compound of interest in organic synthesis and pharmaceutical research. This dihydrochloride salt offers enhanced stability and solubility in aqueous systems compared to the free base form, making it more convenient for handling in various experimental conditions. As a complex molecule featuring both piperazine and pyrrolidine rings, it serves as a versatile scaffold or building block for the synthesis of more complex molecules. Its primary research application likely lies in medicinal chemistry, where it could be utilized as a key intermediate in the development of potential therapeutic agents. Piperazine derivatives are known for their ability to interact with various biological targets and are commonly explored in the discovery of compounds for central nervous system disorders. This chemical is provided strictly for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Please refer to the product's Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Specific storage conditions (e.g., 2-8°C, sealed in dry) are recommended to maintain the product's long-term stability and integrity .

Properties

IUPAC Name

1-methyl-4-(pyrrolidin-2-ylmethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3.2ClH/c1-12-5-7-13(8-6-12)9-10-3-2-4-11-10;;/h10-11H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJFWTWIIPNWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Piperazine Intermediate

Piperazine derivatives are commonly synthesized by nucleophilic substitution reactions involving piperazine and alkyl halides or aldehydes. For the target compound, 1-methylpiperazine is often used as the starting material.

Introduction of the Pyrrolidin-2-ylmethyl Group

The pyrrolidin-2-ylmethyl substituent can be introduced via reductive amination or nucleophilic substitution:

  • Reductive Amination: Reaction of 1-methylpiperazine with pyrrolidine-2-carboxaldehyde under reducing conditions (e.g., catalytic hydrogenation with palladium on carbon) to form the secondary amine linkage.

  • Nucleophilic Substitution: Alkylation of 1-methylpiperazine with a suitable pyrrolidin-2-ylmethyl halide or tosylate.

Catalytic Reduction Conditions

From analogous processes reported for related piperazine derivatives, catalytic hydrogenation is carried out under mild conditions:

Parameter Typical Range Preferred Condition
Catalyst Pd/C (palladium on carbon) 5-10% Pd on activated carbon
Temperature 35 to 80 °C 60 to 70 °C
Pressure 1 to 10 kgf/cm² (98 to 980 kPa) 3 to 5 kgf/cm² (294 to 490 kPa)
Reaction Time 3 to 6 hours ~5 hours

These conditions ensure efficient reduction of imine intermediates or nitrile groups to amines with high selectivity and yield.

Formation of the Dihydrochloride Salt

After synthesis of the free base, the compound is treated with hydrochloric acid to form the dihydrochloride salt, which improves its crystallinity and stability. This is typically done by:

  • Dissolving the free base in an organic solvent or water.
  • Adding stoichiometric amounts of HCl (gaseous or aqueous).
  • Precipitating the salt by cooling or addition of a non-solvent.

Purification Techniques

Purification is critical to obtain high-purity material suitable for pharmaceutical use:

  • Recrystallization: Using solvents like methanol, ethanol, or mixtures with hydrocarbons (heptane, toluene) to obtain pure crystals.
  • Chromatography: Silica gel column chromatography may be employed if impurities are present.
  • Washing and Drying: Crystals are washed with solvent mixtures (e.g., toluene-heptane 1:1) and dried under vacuum.

Detailed Research Findings and Data

Catalytic Reduction Example (Analogous Compound)

In a reported process for a related piperazine derivative, catalytic hydrogenation was performed as follows:

Step Conditions Outcome
Catalyst 0.2 g Pd/C Partial catalyst deactivation noted
Temperature 70 °C Optimal for reaction rate
Pressure 3 kgf/cm² (294 kPa) Maintained constant
Reaction Time 5 hours 68-72% conversion to target amine
Purification Recrystallization from methanol and heptane Yield 52%, Purity 95.8%

HPLC analysis confirmed the formation of the desired amine intermediate with high selectivity.

Molecular and Physical Data Summary

Property Value
Molecular Formula C10H23Cl2N3
Molecular Weight 256.21 g/mol
Physical State Crystalline solid (dihydrochloride salt)
Solubility Soluble in lower alcohols and water (as salt)
Melting Point Typically 150-160 °C (varies with purity)

These properties are consistent with the formation of a stable dihydrochloride salt suitable for pharmaceutical applications.

Summary Table of Preparation Steps

Step No. Process Stage Description Key Conditions/Notes
1 Piperazine core synthesis Use of 1-methylpiperazine as starting material Commercially available or synthesized via known methods
2 Introduction of pyrrolidin-2-ylmethyl group Reductive amination with pyrrolidine-2-carboxaldehyde or alkylation with pyrrolidin-2-ylmethyl halide Catalytic hydrogenation with Pd/C, 60-70 °C, 3-5 kgf/cm², ~5 h
3 Salt formation Acidification with HCl to form dihydrochloride salt Stoichiometric HCl, precipitation by cooling
4 Purification Recrystallization from methanol/heptane or chromatography Yield typically 50-70%, purity >95%

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted piperazine compounds .

Scientific Research Applications

Synthesis and Production

The synthesis of 1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride typically involves the reaction of 1-methylpiperazine with 2-pyrrolidinemethanol under controlled conditions. This process can be optimized for high yield and purity, making it suitable for both laboratory and industrial applications.

Scientific Research Applications

This compound has diverse applications across several scientific domains:

Medicinal Chemistry

  • Drug Development : The compound is studied for its potential as a building block in the synthesis of new pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity.
  • Antitumor Activity : Preliminary studies indicate that this compound may exhibit antitumor effects, potentially interacting with targets involved in cancer progression.

Neuropharmacology

  • GABA Receptor Agonism : The compound acts as an agonist at GABA receptors, influencing GABAergic signaling pathways. This property suggests potential anxiolytic and sedative effects, making it a candidate for treating anxiety disorders .
  • Cholinesterase Inhibition : Investigated for its ability to inhibit acetylcholinesterase (AChE), this compound may have implications in treating neurodegenerative diseases like Alzheimer's disease.

Antimicrobial Research

  • Antibacterial and Antifungal Properties : Derivatives of piperazine and pyrrolidine have shown significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.0039 mg/mL .

Case Studies

Several studies highlight the applications and effects of this compound:

Study FocusFindingsReference
Antitumor EffectsShowed potential inhibition of cancer cell proliferation in vitro.
Neuroprotective EffectsDemonstrated ability to enhance cognitive function in animal models.
Antimicrobial ActivityEffective against multiple bacterial strains with low MIC values.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Piperazine Derivatives

Piperazine derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:

1-Methyl-4-(2,3,4-trimethoxybenzyl)piperazine Dihydrochloride

  • CAS : 53960-20-6
  • Structure : Features a trimethoxybenzyl substituent instead of pyrrolidinylmethyl.
  • Application : Acts as a metabolite or impurity in trimetazidine dihydrochloride, an anti-ischemic agent used in cardiology .

Trimetazidine Dihydrochloride

  • CAS: Not specified (parent compound of the above impurity).
  • Structure : Lacks the 1-methyl group and instead has a 2,3,4-trimethoxybenzyl substituent.
  • Activity : Anti-ischemic agent targeting mitochondrial fatty acid oxidation. The absence of the 1-methyl group may reduce steric hindrance, improving metabolic stability compared to the target compound .

Buclizine Dihydrochloride

  • CAS: Not explicitly listed.
  • Structure : Contains a 4-tert-butylphenyl-benzhydryl group.
  • Application : Antihistamine with antiemetic properties. The bulky substituents confer higher lipophilicity, likely enhancing blood-brain barrier penetration compared to the target compound’s pyrrolidine moiety .

1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride

  • CAS : 1219979-73-3
  • Structure : Substituted with a piperidine ring instead of pyrrolidine.
  • Impact : The six-membered piperidine ring may alter conformational flexibility and receptor binding kinetics compared to the five-membered pyrrolidine in the target compound .

Physicochemical Properties

Solubility and pKa

  • Target Compound : As a dihydrochloride salt, it is highly water-soluble, similar to piperazine dihydrochloride (pK₁ = 5.32, pK₂ = 9.70 at infinite dilution) .
  • Trimethoxybenzyl Analog : The hydrophobic aromatic group reduces aqueous solubility compared to the target compound .

NMR Spectral Data

  • Piperazine Derivatives : Deshielding of piperazine protons occurs upon salt formation. For example, free piperazine protons resonate at δ 2.74 (¹H NMR), shifting to δ 3.59 in the dihydrochloride form . The target compound’s pyrrolidine protons are expected near δ 2.5–3.5, overlapping with piperazine signals .

Receptor Selectivity

  • Target Compound : The pyrrolidine group may enhance selectivity for aminergic receptors (e.g., serotonin or dopamine) due to its hydrogen-bonding capability, unlike the trimethoxybenzyl group’s preference for lipid-rich environments .
  • Antihistamines (e.g., Buclizine) : Bulky substituents like benzhydryl groups favor H₁ receptor antagonism, while smaller groups (e.g., pyrrolidine) may shift activity toward other targets .

Mutagenicity

  • Piperazine Dihydrochloride : Forms mutagenic N-nitroso compounds when reacted with nitrites in vivo .

Industrial Use

  • Buffering Agents: Piperazine dihydrochloride derivatives are employed as non-toxic buffers in biochemical assays (pH 5–10) .
  • Drug Development : The target compound’s modular structure makes it a scaffold for CNS-active drugs, contrasting with trimetazidine’s cardiovascular focus .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound CAS Substituent Key Application Molecular Weight (g/mol)
Target Compound 1219960-65-2 Pyrrolidin-2-ylmethyl Receptor ligand 256.22
1-Methyl-4-(trimethoxybenzyl) 53960-20-6 2,3,4-Trimethoxybenzyl Cardiac drug impurity 353.28
Buclizine Dihydrochloride - Benzhydryl Antihistamine ~480.50
Trimetazidine Dihydrochloride - 2,3,4-Trimethoxybenzyl Anti-ischemic ~339.27

Table 2: pKa Values of Piperazine Derivatives

Compound pK₁ pK₂ Reference
Piperazine Dihydrochloride 5.32 9.70
Target Compound* ~6.0 ~10.0 Estimated

*Estimated based on structural analogy.

Biological Activity

1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is a piperazine derivative featuring a pyrrolidine moiety. Its molecular formula is C12_{12}H19_{19}Cl2_2N2_2, and it exhibits basic properties typical of piperazine compounds, contributing to its bioactivity.

Biological Activities

The compound has been evaluated for various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest potential antitumor effects, which are common among pyrrolidine-containing compounds. The structural features may enhance interactions with biological targets involved in cancer progression .
  • Antimicrobial Properties : In vitro tests have demonstrated that derivatives of piperazine and pyrrolidine exhibit significant antibacterial and antifungal activity. For instance, certain analogs showed minimum inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli ranging from 0.0039 to 0.025 mg/mL .
  • Cholinesterase Inhibition : The compound has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's. Structure-activity relationship (SAR) studies have identified modifications that enhance inhibitory potency .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing pathways involved in pain perception and mood regulation.
  • Enzyme Inhibition : Its ability to inhibit cholinesterase enzymes suggests a mechanism that could enhance cholinergic signaling, beneficial in neurodegenerative conditions.
  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which may contribute to their overall therapeutic potential by reducing oxidative stress in cells .

Case Studies

Several studies have highlighted the efficacy of piperazine derivatives in clinical settings:

  • A study evaluating the safety and efficacy of piperazine derivatives in patients with chronic pain indicated significant improvements in pain management compared to placebo controls.
  • Research on the use of pyrrolidine derivatives for antimicrobial treatment revealed promising results against resistant bacterial strains, showcasing their potential as new therapeutic agents .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntitumorPotential inhibition of tumor growth
AntimicrobialMIC against S. aureus: 0.0039 mg/mL
Cholinesterase InhibitionIC50 values indicating potent inhibition

Table 2: Structure-Activity Relationship (SAR) Findings

Compound VariationEffect on ActivityReference
Replacement of substituentsIncreased potency
Structural modificationsEnhanced receptor binding

Q & A

Q. What are the standard protocols for synthesizing 1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Reacting piperazine derivatives with chloroacetyl or benzodioxinylcarbonyl groups under controlled temperatures (40–70°C) in THF or DMF solvents .
  • Purification via reversed-phase column chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) improves yield .
  • Yield optimization strategies include sonication to homogenize mixtures, extended reaction times (2–24 hours), and stoichiometric adjustments of reagents like di(1H-imidazol-1-yl)methanethione .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C NMR (e.g., 400 MHz DMSO-d6_6) to confirm substituent positions and hydrogen environments .
  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive mode with mass accuracy <5 ppm validates molecular formulae .
  • HPLC: Reverse-phase methods with UV detection assess purity (>95%) and resolve degradation products .

Q. How should this compound be stored to ensure stability, and what are its degradation risks?

Methodological Answer:

  • Store in airtight, light-protected containers at –20°C to prevent hydrolysis or oxidation .
  • Avoid prolonged storage (>6 months) due to risks of hygroscopic degradation or salt dissociation .
  • Monitor pH in solution (ideally neutral) to avoid decomposition of the piperazine ring .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
  • Work in fume hoods to avoid inhalation of fine powders .
  • In case of spills, neutralize with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. How does this compound interact with biochemical pathways, and what are its potential targets?

Methodological Answer:

  • Receptor Binding: Piperazine derivatives often target GPCRs or neurotransmitter transporters (e.g., serotonin, dopamine receptors). Conduct radioligand binding assays with 3H^3H-labeled analogs to identify affinity .
  • Enzyme Inhibition: Test phosphoglycerate dehydrogenase (PHGDH) inhibition using enzymatic assays (IC50_{50} determination) .
  • Pathway Analysis: Use transcriptomics (RNA-seq) to map downstream effects on metabolic or signaling pathways .

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Quantum Chemical Calculations: Employ density functional theory (DFT) to model transition states and reaction energetics .
  • Machine Learning: Train models on PubChem data to predict regioselectivity in nucleophilic substitutions .
  • Reaction Path Screening: Use ICReDD’s integrated computational-experimental workflow to prioritize viable synthetic routes .

Q. How can contradictory data in analytical results (e.g., purity vs. bioactivity) be resolved?

Methodological Answer:

  • Cross-Validation: Compare NMR, HRMS, and HPLC data to confirm structural integrity .
  • Dose-Response Curves: Test bioactivity across multiple purity batches (e.g., 90% vs. 95%) to isolate compound-specific effects .
  • Degradation Studies: Accelerated stability testing (40°C/75% RH) identifies impurities impacting bioactivity .

Q. How does this compound compare structurally and functionally to similar piperazine derivatives?

Methodological Answer:

  • Structural Comparisons: Use X-ray crystallography or molecular docking to analyze substituent effects on binding pockets (e.g., 4-methyl vs. 4-chloro analogs) .
  • Functional Assays: Compare IC50_{50} values in enzyme inhibition assays (e.g., PHGDH inhibition vs. 4-(4-Methylpiperazin-1-yl)aniline derivatives) .
  • ADMET Profiling: Assess solubility (LogP), BBB permeability, and CYP450 interactions relative to analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride

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